molecular formula C5H2BrClFN B3026848 2-Bromo-4-chloro-3-fluoropyridine CAS No. 1155847-42-9

2-Bromo-4-chloro-3-fluoropyridine

Cat. No. B3026848
CAS RN: 1155847-42-9
M. Wt: 210.43
InChI Key: MNHUVWMNRKYGGI-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluoropyridine is a halogenated pyridine derivative, a class of compounds that are of significant interest in medicinal chemistry due to their potential as building blocks for various pharmaceuticals. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 2-bromo-4-chloro-3-fluoropyridine, can be achieved through halogen dance reactions. This method has been demonstrated in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further manipulated to create a variety of pentasubstituted pyridines with desired functionalities . Additionally, siloxane-based cross-coupling methods have been used to prepare highly functionalized 4-bromopyridines, which can undergo fluoride-promoted, Pd-catalyzed cross-coupling to yield biaryls, as shown in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of halogenated pyridines has been studied using vibrational spectroscopy and theoretical calculations. For instance, 2-bromo- and 3-bromopyridine, along with their chloro counterparts, have been analyzed to determine the effects of halogen substitution on the pyridine ring. It was found that halogen substitution at the C(2) position leads to a shortening of the N–C(2) bond. The overall ring bond distances for these halogenated pyridines are not significantly different from pyridine itself .

Chemical Reactions Analysis

The reactivity of halogenated pyridines allows for selective functionalization at different positions on the ring. For example, 5-bromo-2-chloro-3-fluoropyridine has been shown to undergo chemoselective amination, with conditions favoring bromide substitution with secondary amines and primary anilines. Additionally, selective substitution at the chloro and fluoro positions has been achieved under different reaction conditions, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. These properties are crucial for their application in solid-phase synthesis, where, for example, 2-chloro-5-bromopyridine can be immobilized on polystyrene to create a useful scaffold for the synthesis of pyridine-based libraries . The crystal structure of related Schiff base compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, has been determined, revealing a nearly coplanar arrangement of the benzene and pyridine rings, which could be indicative of the structural properties of 2-bromo-4-chloro-3-fluoropyridine .

Scientific Research Applications

Chemoselective Functionalization

2-Bromo-4-chloro-3-fluoropyridine demonstrates significant potential in chemoselective functionalization. Stroup et al. (2007) explored its chemoselective amination, revealing that under catalytic conditions, it selectively undergoes bromide substitution. This selective substitution extends to other positions under different conditions, demonstrating its versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-Rich Intermediate Synthesis

Wu et al. (2022) highlighted the use of halogen-rich pyridine derivatives, including 2-Bromo-4-chloro-3-fluoropyridine, as valuable intermediates in medicinal chemistry. Their study presented syntheses of unique halopyridine isomers, underscoring the importance of such compounds in developing new chemical entities (Wu, Porter, Frennesson, & Saulnier, 2022).

Vibrational Spectra Analysis

The vibrational spectra of monosubstituted pyridines, including those related to 2-Bromo-4-chloro-3-fluoropyridine, have been studied extensively. Green, Kynaston, and Paisley (1963) provided detailed assignments of frequencies for chloro and bromopyridines, contributing to a deeper understanding of the molecular structure and behavior of such compounds (Green, Kynaston, & Paisley, 1963).

Synthesis of Pentasubstituted Pyridines

The synthesis of pentasubstituted pyridines using 2-Bromo-4-chloro-3-fluoropyridine as an intermediate has been demonstrated. This approach offers a pathway to create compounds with specific functionalities, valuable in various chemical applications (Wu et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 2-Bromo-4-chloro-3-fluoropyridine are not mentioned in the search results, it’s worth noting that fluorinated chemicals, including fluoropyridines, have been steadily increasing in interest due to their improved physical, biological, and environmental properties . They are commonly incorporated into carbocyclic aromatic rings and have been commercialized as agricultural active ingredients . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with a wide range of biological targets depending on the specific compounds they are incorporated into.

Mode of Action

The exact mode of action of 2-Bromo-4-chloro-3-fluoropyridine is dependent on the specific biochemical context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-4-chloro-3-fluoropyridine would depend on the final compounds it helps synthesize. As a building block in chemical synthesis, it can be part of many different biochemical pathways. For example, fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

As a small, halogenated organic molecule, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight (210432 Da ), and the specific context in which it is used.

Result of Action

The molecular and cellular effects of 2-Bromo-4-chloro-3-fluoropyridine are not directly known, as it is typically used as an intermediate in the synthesis of other compounds. The effects would therefore depend on the properties of the final compound. For instance, when used in the synthesis of certain pharmaceuticals, the resulting compound could have therapeutic effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chloro-3-fluoropyridine can be influenced by various environmental factors. These can include the pH and temperature of the reaction conditions, the presence of other chemicals, and the specific biological environment if used in a biological context .

properties

IUPAC Name

2-bromo-4-chloro-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-4(8)3(7)1-2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHUVWMNRKYGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856199
Record name 2-Bromo-4-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155847-42-9
Record name 2-Bromo-4-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (25 g, 190 mmol) in hexanes (100 mL) cooled over dry ice acetone bath for 5 minutes was added 1.6M n-butyl lithium in hexanes (121 mL, 194 mmol) over 5 minutes. After the addition was complete, the reaction mixture was placed in an ice bath and the mixture was allowed to stir at 0° C. for 20 minutes as a white solid formed. The suspension was re-cooled over dry ice/acetone bath for 5 minutes and then treated with a solution of 4-chloro-3-fluoropyridine (25 g, 190 mmol) in hexanes (50 mL) over 5 minutes and this mixture was stirred over dry ice/acetone bath for additional 10 minutes. After this time, this mixture was treated with bromine (30.4 mL, 190 mmol) and stirred over dry ice/acetone bath for 15 minutes. After this time, the reaction mixture was stirred for 30 minutes at 0° C. and then allowed to warm to room temperature. The reaction mixture was re-cooled over wet ice bath and quenched with water (200 mL) and extracted with ether (3×300 mL). The combined organic extracts were washed with water, dried (MgSO4), and the solvent removed in vacuo. The residue was purified by chromatography using 330 g silica gel cartridge and eluting with a gradient of 20-100% CH2Cl2 in hexanes to provide the title compound. 1H NMR (CDCl3) δ=8.13 (d, 1H, J=5.1 Hz) and 7.35 (dd, 1H, J=5 Hz) ppm.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
121 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
30.4 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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